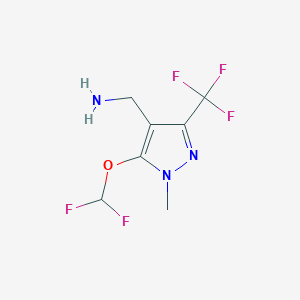
(5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains both difluoromethoxy and trifluoromethyl groups, which are known to impart unique chemical and physical properties, making it valuable for various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
One common approach is the late-stage difluoromethylation, which involves the formation of X–CF2H bonds where X can be carbon, oxygen, nitrogen, or sulfur . This process often utilizes difluoromethylation reagents and can be performed under various conditions, including metal-based methods and radical chemistry .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced difluoromethylation reagents and catalytic processes can streamline the production, making it feasible for pharmaceutical and agrochemical applications .
化学反応の分析
Types of Reactions
(5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, enhancing the compound’s properties .
科学的研究の応用
(5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules with unique properties.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate and its role in drug development.
Industry: Utilized in the production of agrochemicals and materials with enhanced stability and performance.
作用機序
The mechanism of action of (5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The presence of difluoromethoxy and trifluoromethyl groups can enhance the compound’s lipophilicity, metabolic stability, and pharmacokinetic properties, making it effective in various applications . The exact molecular targets and pathways depend on the specific context of its use, such as its role in inhibiting enzymes or interacting with receptors .
類似化合物との比較
Similar Compounds
(5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine: Similar structure but lacks the difluoromethoxy group.
Difluoromethyl triflate: Contains the difluoromethyl group but differs in overall structure and applications.
Uniqueness
The uniqueness of (5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine lies in its combination of difluoromethoxy and trifluoromethyl groups, which impart distinct chemical and physical properties. This combination enhances its potential for diverse applications in chemistry, biology, medicine, and industry .
生物活性
The compound (5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
- IUPAC Name : 3-[[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylsulfonyl]-5,5-dimethyl-2H-1,2-oxazole
- Molecular Formula : C12H14F5N3O4S
- Molecular Weight : 391.32 g/mol
Research indicates that pyrazole derivatives can exert their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : Many pyrazoles inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX) .
- Modulation of Signaling Pathways : These compounds often interact with signaling pathways like MAPK and PI3K/Akt, which are crucial for cell proliferation and survival .
- Antioxidant Activity : Certain pyrazoles demonstrate antioxidant properties, reducing oxidative stress in cells .
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance:
- In vitro Studies : The compound has shown promising results against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). It exhibited significant cytotoxicity when combined with doxorubicin, suggesting a synergistic effect .
- Mechanism : The anticancer effect is attributed to the induction of apoptosis and cell cycle arrest .
Anti-inflammatory Effects
Pyrazole derivatives are recognized for their anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : Research indicates that these compounds can reduce levels of TNF-alpha and IL-6 in inflammatory models .
Antimicrobial Activity
Some pyrazole derivatives have demonstrated antimicrobial effects:
- In vitro Testing : The compound exhibited activity against various bacterial strains, indicating its potential as an antimicrobial agent .
Case Studies
- Breast Cancer Study : A study evaluated the effects of the compound on breast cancer cells. Results showed a reduction in cell viability and increased apoptosis markers when treated with the compound alone and in combination with doxorubicin .
- Anti-inflammatory Model : In an animal model of inflammation, administration of the compound led to a marked decrease in edema and pain response compared to control groups .
Data Table: Biological Activities Overview
特性
分子式 |
C7H8F5N3O |
|---|---|
分子量 |
245.15 g/mol |
IUPAC名 |
[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanamine |
InChI |
InChI=1S/C7H8F5N3O/c1-15-5(16-6(8)9)3(2-13)4(14-15)7(10,11)12/h6H,2,13H2,1H3 |
InChIキー |
XQCAMJVUWAWSMM-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(C(=N1)C(F)(F)F)CN)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















